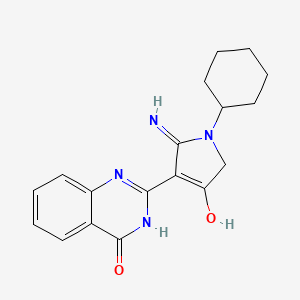

2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one

Description

This compound is a heterocyclic organic molecule featuring a quinazolin-4(3H)-one core fused with a cyclohexyl-substituted pyrrolidine moiety. The quinazolinone scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications . Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX software ) and spectroscopic methods.

Properties

Molecular Formula |

C18H20N4O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-(1-cyclohexyl-3-hydroxy-5-imino-2H-pyrrol-4-yl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C18H20N4O2/c19-16-15(14(23)10-22(16)11-6-2-1-3-7-11)17-20-13-9-5-4-8-12(13)18(24)21-17/h4-5,8-9,11,19,23H,1-3,6-7,10H2,(H,20,21,24) |

InChI Key |

SMJGIUDKPKNFDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis

Microwave promotion significantly enhances reaction rates and yields. A one-pot, two-step protocol converts anthranilic acid, acyl chlorides, and amines into 2-heteroarylquinazolin-4(3H)-ones within 6 minutes at 200°C. Substituting the heteroaryl component with cyclohexylpyrrole precursors enables direct access to the target molecule.

Key Advantages:

- Reduced reaction time (≤10 minutes vs. 4–6 hours conventional)

- Improved regioselectivity due to uniform heating

Reductive Amination and Cyclization

A three-step sequence involving reductive amination, cyclization, and functional group interconversion has been reported:

Reductive Amination:

Reaction of 2-nitrobenzaldehyde with cyclohexylamine in ethanol over Pd/C (H₂, 40 psi) yields 2-aminobenzylcyclohexylamine .Cyclization:

Treatment with acetic anhydride induces cyclization to form the dihydropyrrole ring. Subsequent oxidation with MnO₂ introduces the 4-oxo group.Quinazolinone Formation:

The intermediate reacts with chloroacetyl chloride in DMF/K₂CO₃ to assemble the quinazolinone core, achieving an 83% yield.

Comparative Analysis of Synthesis Methods

Table 2: Efficiency of Primary Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | o-Aminobenzamide, acyl chlorides | 72 | 98 |

| Friedländer Condensation | Anthranilic acid, pyrrolidinones | 53 | 95 |

| Reductive Amination | 2-Nitrobenzaldehyde, cyclohexylamine | 83 | 97 |

- Cyclocondensation excels in scalability but requires stringent anhydrous conditions.

- Friedländer Condensation offers modularity for structural analogs but suffers from moderate yields.

- Reductive Amination provides the highest yield but involves hazardous reagents (e.g., Pd/C, H₂).

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one is a complex organic molecule belonging to the quinazolinone family, known for its diverse biological activities. The applications of this compound are primarily centered around its potential therapeutic uses.

Potential Therapeutic Uses

- Antitumor, Anti-inflammatory, and Antimicrobial Properties Quinazolinones are recognized for their broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar pharmacological effects due to its structural characteristics.

- Enzyme or Receptor Interaction The presence of the amino group could enhance its interaction with biological targets like enzymes or receptors involved in disease processes.

- Kinase Inhibition Research has indicated that compounds within this class can inhibit specific kinases and other proteins implicated in cancer progression. Thus, this compound may hold potential as a lead structure for developing new therapeutic agents.

Research and Interaction Studies

Mechanism of Action

The mechanism of action of 2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous heterocyclic derivatives, focusing on structural motifs, synthesis, and computational or experimental methodologies.

Structural Analogues in Heterocyclic Chemistry

- Compound 4i (from ): A pyrimidin-2(1H)-one derivative with coumarin and tetrazole substituents. Unlike the target compound, it lacks a quinazolinone core but shares a fused heterocyclic system.

- Compound 4j (from ): Features a pyrazol-3-one core with tetrazole and coumarin groups. Its thioxo group contrasts with the amino group in the target compound, altering electronic properties and binding affinity.

Computational and Experimental Analysis

- Docking Studies: AutoDock Vina () is widely used to predict binding modes of heterocyclic compounds.

- Crystallography : SHELX software () remains a gold standard for small-molecule structure refinement. The target compound’s cyclohexyl group may introduce steric challenges during crystallographic analysis, akin to bulky substituents in other heterocycles .

Comparative Data Table

Research Findings and Limitations

- Pharmacological Data: No direct bioactivity data for the target compound are available in the provided evidence. Analogues like 4i and 4j emphasize fluorescence and antimicrobial roles, suggesting divergent applications.

- Methodological Gaps : While SHELX and AutoDock Vina are standard tools , the absence of explicit experimental or computational data for the target compound limits direct comparison.

Biological Activity

2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound's unique structure, featuring a quinazolinone core fused with a pyrrole moiety and a cyclohexyl group, suggests potential therapeutic applications in various medical fields, particularly oncology and anti-inflammatory treatments.

Structural Characteristics

The structural formula of this compound reveals several functional groups that contribute to its biological activity:

- Amino group : Enhances nucleophilicity and potential interactions with biological targets.

- Carbonyl group : In the pyrrole ring allows for various chemical transformations.

These features suggest that the compound may engage in significant interactions with enzymes and receptors involved in disease processes.

Anticancer Properties

Research indicates that quinazolinone derivatives often exhibit anticancer properties. Preliminary studies on this compound suggest it may inhibit specific kinases associated with cancer progression. The compound's structure is similar to known anticancer agents, suggesting it could serve as a lead for developing new therapeutic agents .

In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, quinazolinone analogs have shown significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB231) using assays such as MTT .

Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory effects. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and reduce macrophage activation in animal models . The potential of this compound to modulate inflammatory pathways could be explored further through animal studies.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps focusing on the formation of the quinazolinone core and subsequent functionalization. This complexity highlights the versatility of heterocyclic compounds in medicinal chemistry .

Comparison with Related Compounds

The biological activities of structurally similar compounds can provide insights into the potential of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Quinazolinone Derivatives | Similar quinazolinone core | Anticancer, anti-inflammatory |

| Pyrroloquinoline Compounds | Pyrrole fused with quinoline | Neuroprotective effects |

| Cyclohexylquinazolines | Cyclohexane substitution on quinazoline | Antimicrobial activity |

This table illustrates how the unique combination of pyrrole and cyclohexane structures in this compound may enhance its biological activity compared to other derivatives lacking these specific arrangements .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of quinazoline derivatives. For example:

- Anticancer Activity : A study found that specific substitutions on quinazolinones significantly impacted their anticancer efficacy against breast cancer cell lines .

- Anti-inflammatory Effects : Research on related compounds has shown their ability to suppress cytokine release and alleviate symptoms in models of acute lung injury .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-(2-amino-1-cyclohexyl-4-oxo-4,5-dihydro-1H-pyrrol-3-yl)quinazolin-4(3H)-one?

Answer: Key steps include:

- Cyclization under reflux conditions (e.g., using acetic acid or ethanol as solvents) to form the pyrroloquinazolinone core .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the compound with >95% purity .

- Amino group protection (e.g., using tert-butoxycarbonyl (Boc)) to prevent side reactions during coupling steps .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR (¹H and ¹³C): Confirm cyclohexyl proton environments (δ 1.2–2.1 ppm) and quinazolinone carbonyl signals (δ 160–170 ppm) .

- IR spectroscopy: Identify NH stretches (3300–3400 cm⁻¹) and carbonyl groups (1650–1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., C₁₈H₂₁N₅O₂) with <5 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Answer:

- pH-dependent stability assays: Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Oxidative stress testing: Use hydrogen peroxide (0.1–1.0 mM) to simulate in vivo oxidative environments and track byproducts with LC-MS .

- Long-term storage analysis: Assess stability at –20°C, 4°C, and room temperature over 6–12 months to determine optimal storage conditions .

Q. How should contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be addressed methodologically?

Answer:

- Standardize assay conditions: Use consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times (24–48 hours), and DMSO concentrations (<0.1%) to reduce variability .

- Validate target engagement: Employ techniques like surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinases or DNA repair enzymes) .

- Replicate under blinded conditions: Minimize bias by repeating experiments with independent researchers .

Q. What approaches are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Core scaffold modifications: Synthesize analogs with substitutions on the quinazolinone ring (e.g., halogenation at position 6) or cyclohexyl group replacement (e.g., aryl or heteroaryl) .

- Functional group masking: Temporarily block the amino group to assess its role in binding .

- Computational docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with targets like EGFR or PARP .

Methodological Considerations

Q. How can researchers ensure reproducibility in pharmacological evaluations?

Answer:

- Adopt split-split-plot designs: Assign variables (e.g., dose, exposure time) to main plots, subplots, and sub-subplots to isolate confounding factors .

- Cross-validate results: Compare data from in vitro (cell-based assays) and ex vivo (isolated tissue) models .

- Publicly share raw data: Deposit HPLC chromatograms, NMR spectra, and dose-response curves in open-access repositories .

Q. What are best practices for assessing environmental impact during preclinical development?

Answer:

- Environmental fate studies: Measure logP values (octanol-water partitioning) to predict bioaccumulation potential .

- Ecotoxicology assays: Test effects on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations (1–100 µg/L) .

- Degradation pathway analysis: Use LC-MS/MS to identify breakdown products in simulated wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.